4,7-dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide
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Overview
Description
4,7-Dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The exact mechanism of action of 4,7-dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory activity.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Used in the synthesis of coenzyme Q analogues.
Uniqueness
4,7-Dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide is unique due to its specific structural features, such as the indole core and the propan-2-yloxypropyl side chain, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methyl-N-(3-propan-2-yloxypropyl)indole-2-carboxamide |
InChI |
InChI=1S/C18H26N2O4/c1-12(2)24-10-6-9-19-18(21)14-11-13-15(22-4)7-8-16(23-5)17(13)20(14)3/h7-8,11-12H,6,9-10H2,1-5H3,(H,19,21) |
InChI Key |
UJSWHPYHSUBHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=CC(=C2N1C)OC)OC |
Origin of Product |
United States |
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